![molecular formula C11H8ClNO2 B2471231 (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride CAS No. 1089305-25-8](/img/structure/B2471231.png)
(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride
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Overview
Description
“(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride” is a chemical compound that has been used in various chemical reactions . It is a key intermediate product in the synthesis of various heterocyclic compounds .
Synthesis Analysis
The compound has been involved in the 1,3-Dipolar Cycloaddition of Nitrones to Methyl {4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}carbamate . The reactions were carried out by heating the reactants in boiling toluene and were found to be complete in 10 hours with regioselective formation of the corresponding 2,3,4,5-tetrasubstituted isoxazolidines .Molecular Structure Analysis
The molecular structure of “this compound” contains total 23 bond(s); 15 non-H bond(s), 9 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 1 triple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 acyl halogenide .Chemical Reactions Analysis
The compound has been used in various chemical reactions. For instance, it has been used in the synthesis of new functionally substituted hetarylcarbamates . It has also been used in the 1,3-Dipolar Cycloaddition of Nitrones .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm³, a boiling point of 317.2±17.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 55.9±3.0 kJ/mol and a flash point of 117.9±21.4 °C . The compound has a molar refractivity of 53.7±0.3 cm³ and a molar volume of 162.9±3.0 cm³ .Scientific Research Applications
1. Crystal Packing and Molecular Interactions
The compound (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride is notable for its unique molecular interactions in crystal packing. Studies have shown that its derivatives exhibit rare N⋯π and O⋯π interactions, forming distinct structural patterns like zigzag double-ribbons and 1-D double-columns (Zhang, Wu, & Zhang, 2011). Another study highlighted an unusual C⋯π interaction of non-hydrogen bond type in a related derivative, emphasizing its rarity and significance in structural chemistry (Zhang, Tong, Wu, & Zhang, 2012).
2. Antiproliferative Activity
Derivatives of this compound have been explored for their antiproliferative activities. A study synthesized derivatives showing moderate cytotoxicity against human epithelial lung carcinoma cells, indicating potential applications in cancer research (Nurieva et al., 2015).
3. Polymer Science and Drug Delivery
In polymer science, derivatives of this compound have been utilized in the synthesis of crosslinkers for polymeric hydrogels. These hydrogels were studied for their drug release behaviors, showcasing the potential for controlled drug delivery applications (Arun & Reddy, 2005).
4. Luminescence and Optical Properties
The optical properties of derivatives, such as their mechanofluorochromic properties, have been a subject of interest. Studies have shown distinct luminescence behaviors based on molecular stacking and interactions, revealing potential for applications in materials science (Song et al., 2015).
5. Synthesis and Structural Analysis
Research has also focused on the synthesis and structural analysis of this compound's derivatives. For example, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was synthesized and analyzed, contributing to a deeper understanding of its chemical structure and properties (Johnson et al., 2006).
Mechanism of Action
Target of Action
Related compounds have been shown to interact withSignal Transducer and Activator of Transcription 3 (STAT3) .
Mode of Action
It’s known that related compounds can inhibit the activation of stat3, thereby reducing pro-inflammatory responses .
Biochemical Pathways
The compound is involved in the 1,3-Dipolar Cycloaddition reaction, which is an efficient method of regio- and stereoselective synthesis of five-membered heterocyclic compounds .
Result of Action
The result of the action of (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride is the formation of 2,3,4,5-tetrasubstituted isoxazolidines with high yields . These compounds have been found to exhibit a broad spectrum of biological activity, including antifungal, anticarcinogenic, antiviral, antibacterial, and anti-inflammatory activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the 1,3-Dipolar Cycloaddition reaction is performed in boiling ethanol . .
properties
IUPAC Name |
(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-10-4-2-8(3-5-10)6-9(7-13)11(12)14/h2-6H,1H3/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSAZHVTRXUECQ-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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